6-o-Phosphoryl inosine monophosphate
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Overview
Description
Preparation Methods
The synthesis of 6-O-Phosphoryl Inosine Monophosphate involves the phosphorylation of inosine monophosphate. One method involves the displacement of the 6-O group of inosine with aspartate in a GTP-dependent reaction, followed by the nonhydrolytic removal of the 4-carbon skeleton of aspartate as fumarate . Industrial production methods may involve fermentation processes using specific bacterial strains .
Chemical Reactions Analysis
6-O-Phosphoryl Inosine Monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-O-Phosphoryl Inosine Monophosphate has several scientific research applications. In chemistry, it is used as a precursor in the synthesis of other nucleotides. In biology, it plays a role in nucleotide metabolism and is involved in various biochemical pathways. In medicine, it is studied for its potential therapeutic effects, including its role in enzyme regulation and as a potential drug target. In industry, it is used in the production of nucleotide-based products .
Mechanism of Action
The mechanism of action of 6-O-Phosphoryl Inosine Monophosphate involves its interaction with specific enzymes and molecular targets. It acts on adenylosuccinate synthetase, an enzyme involved in purine nucleotide biosynthesis. The compound’s effects are mediated through its binding to the enzyme, leading to changes in enzyme activity and subsequent biochemical pathways .
Comparison with Similar Compounds
6-O-Phosphoryl Inosine Monophosphate is similar to other purine ribonucleoside monophosphates, such as adenosine monophosphate and guanosine monophosphate. it is unique in its specific phosphorylation at the 6-O position. This unique structural feature distinguishes it from other similar compounds and contributes to its specific biochemical properties and applications .
Properties
Molecular Formula |
C10H14N4O11P2 |
---|---|
Molecular Weight |
428.19 g/mol |
IUPAC Name |
[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H14N4O11P2/c15-6-4(1-23-26(17,18)19)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)25-27(20,21)22/h2-4,6-7,10,15-16H,1H2,(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
RXRZOKQPANIEDW-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC2=C(C(=N1)OP(=O)(O)O)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
C1=NC2=C(C(=N1)OP(=O)(O)O)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Origin of Product |
United States |
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